Dichlorodiethylsilane

説明

Contextualization within Organosilicon Chemistry

Organosilicon chemistry, a major branch of organometallic chemistry, focuses on compounds containing carbon-silicon bonds. wikipedia.org These compounds are noted for their unique properties, which often differ significantly from their carbon-based counterparts, leading to a wide array of applications.

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane (B154696) with diethylzinc. wikipedia.orgsbfchem.comias.ac.in In the same year, they also prepared the first organochlorosilane compound. wikipedia.org This marked the dawn of a new field of chemical research.

A pivotal figure in the advancement of organosilicon chemistry was Frederic S. Kipping, who, in the early 20th century, conducted extensive research into these novel compounds. wikipedia.org Kipping's work from 1899 to 1944 laid much of the groundwork for the field; he was the first to use Grignard reagents for the synthesis of alkylsilanes and arylsilanes and was also the first to prepare silicone oligomers and polymers. ebsco.comrichsilicone.com He coined the term "silicone" in 1904, by analogy to ketones, to describe these new materials. wikipedia.org The commercial potential of silicones was later realized, leading to the development of the "Direct Process" by Eugene G. Rochow and Richard Müller in the 1940s for the large-scale production of organosilane monomers. rsc.orgmdpi.com

A timeline of key historical developments is provided below:

Interactive Data Table: Key Milestones in Organosilicon Chemistry| Year | Scientist(s) | Key Contribution |

|---|---|---|

| 1863 | Charles Friedel & James Crafts | Synthesis of the first organosilicon compound, tetraethylsilane. wikipedia.orgsbfchem.comias.ac.in |

| 1904 | Frederic S. Kipping | Coined the term "silicone". wikipedia.org |

| 1901-1944 | Frederic S. Kipping | Pioneered the use of Grignard reagents for organosilane synthesis and was the first to create silicone polymers. ebsco.comrichsilicone.com |

| 1940s | Eugene G. Rochow & Richard Müller | Independently developed the "Direct Process" for industrial synthesis of organosilanes. rsc.orgmdpi.com |

Organosilicon compounds are integral to numerous modern technologies and consumer products due to their unique combination of properties. zmsilane.com These properties, such as thermal stability, chemical inertness, flexibility, and hydrophobicity, stem from the nature of the silicon-carbon and siloxane (Si-O-Si) bonds. sbfchem.com The Si-O bond is significantly stronger than a C-O single bond, contributing to the high thermal stability of silicones. encyclopedia.pub

The applications of organosilicon compounds are vast and varied: directindustry.com

Materials Science : Silicones, a major class of organosilicon polymers, are used extensively as sealants, adhesives, lubricants, and for water-resistant coatings. wikipedia.orgnumberanalytics.comnumberanalytics.com Their thermal stability and flexibility make them ideal for use in extreme environments, from aerospace applications to everyday cookware. zmsilane.comnumberanalytics.com

Electronics : In the electronics industry, organosilicon compounds are used as insulators, dielectric materials, and encapsulants for protecting sensitive components. chemimpex.com

Pharmaceuticals and Medicine : Due to their biocompatibility, silicones are used in medical devices and implants. zmsilane.comnumberanalytics.com Organosilicon compounds are also investigated as drug carriers and are used in the synthesis of various pharmaceuticals. numberanalytics.com

Agriculture : They serve as adjuvants with herbicides and fungicides, enhancing their effectiveness. wikipedia.org Silafluofen, an organosilicon compound, also functions as an insecticide. encyclopedia.pub

The versatility of silicon allows for the creation of a wide range of organosilicon compounds, including silanes, siloxanes, silanols, and silsesquioxanes, making them critical components in advanced material design.

Dichlorodiethylsilane as a Pivotal Organosilicon Intermediate

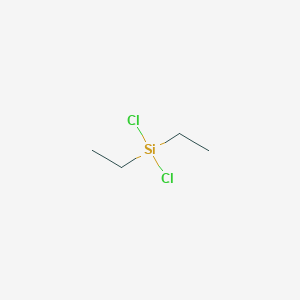

This compound (C₄H₁₀Cl₂Si) is a key building block in the synthesis of more complex organosilicon structures. chemimpex.com It is a colorless liquid that serves as a precursor to a variety of silicon-containing molecules. nih.gov

This compound is a crucial monomer in the production of silicone polymers, specifically polysiloxanes. chemimpex.comcymitquimica.com The synthesis involves a hydrolysis reaction where the two chlorine atoms in this compound are replaced by hydroxyl groups, forming diethylsilanediol (B1587089). This intermediate is unstable and readily undergoes a condensation reaction, where molecules of diethylsilanediol link together, eliminating water to form a polysiloxane chain with repeating -(Et₂Si-O)- units. regulations.gov

The properties of the resulting polymer can be controlled by co-polymerizing this compound with other di- and mono-functional silane (B1218182) monomers. encyclopedia.pub For instance, reacting it with 1,5-disodiumoxyhexamethyltrisiloxane can produce linear poly(diethyl)dimethylsiloxanes with a regular alternation of units. researchgate.netsemanticscholar.org This ability to tailor the polymer structure allows for the creation of silicones with specific properties, such as varying viscosity, flexibility, and thermal stability, for use in elastomers, resins, and sealants. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₀Cl₂Si |

| Molecular Weight | 157.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 125 - 131 °C |

| Density | 1.05 g/mL |

Data sourced from Chem-Impex International chemimpex.com

Beyond silicone polymers, this compound is an important intermediate in the manufacturing of various specialty chemicals. chemimpex.com Specialty chemicals are valued for their performance and function rather than their composition, and they are used in a wide range of industries. shreechem.inmlunias.com

This compound's reactivity makes it a versatile reagent in organic synthesis. chemimpex.com It is used to introduce the diethylsilyl group into other molecules, a process known as silylation, which can alter the chemical and physical properties of the target compound. It also serves as a precursor for the synthesis of other functionalized organosilanes. These specialty silanes can then be used as coupling agents to improve adhesion between organic polymers and inorganic substrates in composite materials. zmsilane.comchemimpex.com

Furthermore, this compound finds application in the synthesis of certain pharmaceuticals and agrochemicals. cymitquimica.com For example, it is used in the synthesis of the sedative and hypnotic drug ethchlorvynol. cymitquimica.com Its role in creating stable siloxane structures is also valuable in agrochemical formulations, where it can enhance the stability and efficacy of pesticides and herbicides. The production of these high-value, complex molecules underscores the importance of this compound as a key intermediate in the specialty chemical industry. mdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dichloro(diethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Cl2Si/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLOHCRAPOSXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2Si | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

125457-08-1 | |

| Record name | Silane, dichlorodiethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125457-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3025043 | |

| Record name | Diethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethyldichlorosilane appears as a colorless liquid with a pungent odor. Flash point 77 °F. Corrosive to metals and tissue. Vapors are heavier than air., Colorless liquid; [HSDB] Acrid odor; [Alfa Aesar MSDS] | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

262 to 266 °F at 760 mmHg (decomposes) (NTP, 1992), 129 °C (decomposes) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

75.2 °F (NTP, 1992), 77 °F (25 °C) (open cup) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NTP, 1992), 1 G SOL IN 100 ML ETHER | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.05 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0504 g/cu cm at 20 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.14 (Air = 1) | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5 mmHg at 56.7 °F ; 10 mmHg at 77.7 °F; 20 mmHg at 99.9 °F (NTP, 1992), 11.9 [mmHg], VP: 5.386 kPa (40.4 mm Hg) at 48.10 °C, 11.9 mm Hg at 25 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1719-53-5 | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlorodiethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyldichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/diethyldichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(diethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORODIETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1272A2B31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-141.7 °F (NTP, 1992), -96.5 °C | |

| Record name | DIETHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethyldichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Mechanistic Investigations of Dichlorodiethylsilane

Industrial and Laboratory-Scale Synthesis of Dichlorodiethylsilane

The production of this compound is accomplished through several synthetic routes, with the direct synthesis method being the most prominent on an industrial scale.

Direct Synthesis from Elemental Silicon and Ethyl Chloride

The foremost industrial method for producing this compound is the direct process, also known as the Müller-Rochow process. This reaction involves passing ethyl chloride (C₂H₅Cl) over elemental silicon (Si) powder at high temperatures in the presence of a copper catalyst. organic-chemistry.org

For large-scale manufacturing, this process is typically carried out in a fluidized bed reactor. This type of reactor ensures optimal mixing of the solid silicon particles and the gaseous ethyl chloride, as well as efficient heat transfer, which is crucial for maintaining the reaction temperature and maximizing the yield and purity of the desired product. The reaction is generally conducted at temperatures in the range of 250–300 °C. byjus.com Cuprous chloride (CuCl) is often employed as the catalyst. byjus.com

The primary reaction is:

2 C₂H₅Cl + Si → (C₂H₅)₂SiCl₂

However, the direct process is not perfectly selective and yields a mixture of ethylchlorosilanes, which must be separated by fractional distillation. Other products include ethyltrichlorosilane (B93397) (C₂H₅SiCl₃), triethylchlorosilane ((C₂H₅)₃SiCl), and others. byjus.com The selectivity towards this compound can be influenced by factors such as reaction temperature, catalyst concentration, and the physical properties of the silicon powder. byjus.com

| Parameter | Typical Condition |

| Reactants | Elemental Silicon, Ethyl Chloride |

| Catalyst | Copper |

| Temperature | 250-300 °C |

| Reactor Type | Fluidized Bed Reactor |

| Primary Product | This compound |

Alternative Preparative Routes

While the direct process dominates industrial synthesis, alternative methods are available, particularly for laboratory-scale preparations. One of the most significant alternative routes is the use of Grignard reagents. gelest.com This method involves the reaction of silicon tetrachloride (SiCl₄) with an ethyl Grignard reagent, such as ethylmagnesium bromide (C₂H₅MgBr).

The reaction proceeds as follows:

SiCl₄ + 2 C₂H₅MgBr → (C₂H₅)₂SiCl₂ + 2 MgBrCl

This method offers versatility and is a cornerstone of organosilane synthesis, dating back to the pioneering work of F. Stanley Kipping. gelest.com The reaction is typically performed in an ether solvent, like diethyl ether or tetrahydrofuran, under anhydrous conditions, as Grignard reagents are highly reactive towards water. libretexts.org The stoichiometry of the reactants can be controlled to favor the formation of this compound. The order of addition, whether adding the silane (B1218182) to the Grignard reagent or vice versa, can also influence the product distribution, especially when partial substitution is desired. gelest.com

Advanced Reaction Mechanisms Involving this compound

The reactivity of this compound is characterized by the two chlorine atoms attached to the silicon center, which are excellent leaving groups. This makes the silicon atom highly susceptible to nucleophilic attack.

Hydrolysis and Condensation Pathways

This compound reacts readily with water in a hydrolysis reaction. mdpi-res.com This process involves the nucleophilic attack of water on the silicon atom, leading to the displacement of a chloride ion and the formation of a silanol (B1196071), diethylchlorosilanol ((C₂H₅)₂Si(OH)Cl). This intermediate is generally unstable and undergoes further hydrolysis to form diethylsilanediol (B1587089) ((C₂H₅)₂Si(OH)₂).

(C₂H₅)₂SiCl₂ + 2 H₂O → (C₂H₅)₂Si(OH)₂ + 2 HCl

The generated hydrochloric acid (HCl) makes the reaction mixture acidic. The diethylsilanediol is a key intermediate that can then undergo condensation reactions. In this step, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. This condensation process can continue, leading to the formation of linear or cyclic poly(diethylsiloxane)s. rsc.org

The mechanism of hydrolysis and condensation is influenced by the pH of the system. Under acidic conditions, the reaction is initiated by the protonation of a chloro or hydroxyl group, making it a better leaving group. Under basic conditions, a silanolate anion is formed, which then acts as a potent nucleophile. unm.edu

Nucleophilic Reactions with this compound

The electrophilic silicon center in this compound is a target for a wide range of nucleophiles beyond water. rsc.org These reactions are typically nucleophilic substitutions, where the nucleophile displaces one or both of the chloride ions. organic-chemistry.org The mechanism can proceed through an Sₙ2-like pathway, involving a pentacoordinate silicon transition state, or an Sₙ1-like pathway, though the latter is less common for silicon compounds. organic-chemistry.orglibretexts.orgsavemyexams.com

Common nucleophiles include:

Alcohols (ROH): Reaction with alcohols leads to the formation of dialkoxydiethylsilanes, (C₂H₅)₂Si(OR)₂, with the elimination of HCl.

Amines (R₂NH): Amines react to form aminosilanes. For instance, reaction with diethylamine (B46881) can be used to produce (C₂H₅)₂Si(NEt₂)Cl or (C₂H₅)₂Si(NEt₂)₂.

Organometallic Reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) can be used to introduce additional organic groups, forming new silicon-carbon bonds. For example, reacting this compound with two equivalents of an alkyl or aryl Grignard reagent can lead to a fully substituted silane, (C₂H₅)₂SiR₂.

These reactions are fundamental in using this compound as a building block for more complex organosilicon molecules and polymers.

Borylation Reactions for Hydrosilylboronate Synthesis

This compound can serve as a precursor in the synthesis of more complex silicon-containing compounds like oligosilanes, which can then be used in the synthesis of hydrosilylboronates. rsc.org Hydrosilylboronates are valuable reagents in organic synthesis.

Research has shown that this compound can undergo nucleophilic disilylation. For instance, it can be reacted with a silylboronate in the presence of an activating nucleophile like methyllithium (B1224462) (MeLi). rsc.org This results in the formation of a trisilane, where the diethylsilyl group from this compound is inserted between two other silicon atoms. rsc.orgresearchgate.net

This newly formed oligosilane, which contains Si-H bonds, can then potentially undergo selective monoborylation at a Si-H bond, catalyzed by transition metals like iridium or nickel, to yield the desired hydrosilylboronate. rsc.orgrsc.org This illustrates a multi-step synthetic strategy where this compound is a key starting material for constructing a more elaborate silane structure suitable for subsequent functionalization. rsc.org

Reactions with Alcohols to Yield Alkoxysilanes

The reaction of this compound with alcohols, a process known as alcoholysis, is a fundamental and widely utilized method for the synthesis of diethylalkoxysilanes. This reaction involves the substitution of the chlorine atoms on the silicon with alkoxy groups (-OR) from an alcohol (ROH). The general stoichiometry of the reaction is as follows:

(C₂H₅)₂SiCl₂ + 2 ROH → (C₂H₅)₂Si(OR)₂ + 2 HCl

This process is a cornerstone in the synthesis of various organosilicon compounds, where this compound serves as a key precursor.

The reaction proceeds via a nucleophilic substitution mechanism. The oxygen atom of the alcohol, possessing lone pairs of electrons, acts as a nucleophile and attacks the electrophilic silicon atom of the this compound. This is followed by the elimination of a chloride ion. The process can occur in a stepwise manner, first forming an intermediate chlorodiethylalkoxysilane, which then reacts with a second molecule of the alcohol to yield the final dialkoxydiethylsilane.

A significant byproduct of this reaction is hydrogen chloride (HCl). iupac.org The presence of HCl can lead to undesirable side reactions, particularly with sensitive alcohols. For instance, reactive alcohols like tertiary alcohols can react with HCl to form the corresponding alkyl chloride and water, which can significantly reduce the yield of the desired alkoxysilane. iupac.org To mitigate this, the reaction is almost always carried out in the presence of a base that acts as an HCl scavenger. Common bases used for this purpose include pyridine (B92270) and tertiary amines such as triethylamine (B128534). iupac.orgresearchgate.net The base neutralizes the HCl as it is formed, shifting the equilibrium towards the products and preventing acid-induced side reactions.

The choice of solvent and reaction conditions can also influence the outcome. The use of inert solvents like benzene (B151609) or toluene (B28343) can improve the yield by decreasing the solubility of the hydrogen chloride gas, facilitating its removal. iupac.org For primary and secondary alcohols, this method generally provides good to excellent yields of the corresponding alkoxysilanes. iupac.org

Detailed research has provided specific protocols and yield data for these reactions. For example, the reaction of this compound with 2-nitrobenzyl alcohol in the presence of triethylamine has been shown to produce bis(2-nitrobenzyloxy)diethylsilane in high yield. researchgate.net

Table 1: Synthesis of Alkoxysilanes from this compound

| Alcohol | Base | Solvent | Product | Yield (%) | Purification Method | Reference |

|---|---|---|---|---|---|---|

| 2-Nitrobenzyl Alcohol | Triethylamine | Tetrahydrofuran (THF) | Bis(2-nitrobenzyloxy)diethylsilane | 80.5% | Recrystallization (DCM/MeOH) | researchgate.net |

| Isopropanol | - | - | Diisopropoxydiethylsilane | >90% | Distillation | iupac.org |

This table presents selected research findings on the synthesis of alkoxysilanes from the reaction of this compound with various alcohols.

Polymeric Transformations and Material Science Applications of Dichlorodiethylsilane Derivatives

Polymerization and Oligomerization Studies

The ability of dichlorodiethylsilane to undergo polymerization and oligomerization is central to its utility. These processes lead to the formation of diverse silicon-based macromolecular structures, including siloxane oligomers, polysilanes, and polysiloxanes.

This compound is a key building block in the synthesis of siloxane oligomers. These reactions typically involve hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, forming diethylsilanediol (B1587089). This intermediate is unstable and readily undergoes condensation to form linear or cyclic siloxane oligomers.

A notable method for creating structured oligomers involves the reaction of this compound with pre-formed siloxane units. For instance, the interaction of 1,5-disodiumoxyhexamethyltrisiloxane with this compound can produce linear oligomers with a regular, alternating structure of diethyl- and dimethylsiloxane units. nih.govresearchgate.netsemanticscholar.orgbohrium.com This method allows for precise control over the oligomer backbone. Under specific reaction conditions, this process can achieve a high yield of linear poly(diethyl)dimethylsiloxanes, with up to 70% of the product consisting of these regularly alternating oligomers. nih.govresearchgate.netsemanticscholar.orgbohrium.comresearchgate.netresearchgate.netresearchgate.net The reaction can also be tailored to produce mixed dimethylcyclotetrasiloxanes with yields ranging from 55% to 75%. nih.govresearchgate.netbohrium.com

Furthermore, siloxane oligomers can be produced through the oligomerization of haloalkyltrihalosilanes, optionally with co-oligomerization of other silanes like this compound in the presence of alcohol and water. google.com

Table 1: Synthesis of Siloxane Oligomers and Polymers from this compound

| Reactants | Product Type | Key Findings | Reference(s) |

| This compound, 1,5-disodiumoxyhexamethyltrisiloxane | Linear Oligomers | Forms polymers with regular alternation of diethyl- and dimethylsiloxane units. | nih.gov, researchgate.net, semanticscholar.org, bohrium.com |

| This compound, 1,5-disodiumoxyhexamethyltrisiloxane | Mixed Cyclotetrasiloxanes | Preparative yield of 55–75% depending on reaction conditions. | nih.gov, researchgate.net, bohrium.com |

| This compound, Water | Siloxane Oligomers | Hydrolysis leads to the formation of siloxane oligomers through diethylsilanediol intermediates. |

This compound is a fundamental monomer for producing both polysilanes, with a silicon-silicon backbone, and polysiloxanes, characterized by a silicon-oxygen backbone.

The synthesis of polysilanes often employs a modified Wurtz-type coupling reaction, where a dichlorosilane (B8785471) is treated with an alkali metal, such as sodium. wikipedia.orgdtic.mil This reductive coupling of this compound leads to the formation of poly(diethylsilylene) chains. However, this method can produce a mixture of cyclic oligomers and linear polymers, and achieving high molecular weight, well-defined polymers can be challenging. dtic.milosti.gov

Polysiloxanes are more commonly synthesized from this compound via hydrolysis and subsequent polycondensation. ukessays.comuni-wuppertal.de The initial hydrolysis of this compound yields diethylsilanediol, which then condenses to form polydialkylsiloxanes. This process is a cornerstone of silicone polymer production. ukessays.comchemimpex.com An alternative to hydrolysis is methanolysis, which also leads to the formation of polysiloxanes. uni-wuppertal.de The ring-opening polymerization of cyclic siloxanes, such as those derived from this compound, is another major route to high-molecular-weight linear polysiloxanes. researchgate.netukessays.com For instance, copolymers can be prepared from 7,7-diethyl-1,1,3,3,5,5-hexamethylcyclotetrasiloxane, a product derived from this compound. researchgate.netsemanticscholar.orgbohrium.com

Recent research has explored the incorporation of silane (B1218182) units into conjugated oligomers, such as oligo(azomethine)s. This compound has been used to synthesize novel Si-oligo(azomethine)s. acs.orgnih.govacs.org The synthesis involves the reaction of this compound with Schiff base monomers that possess hydroxyl functional groups. acs.orgnih.govnih.gov The oligomerization proceeds through an HCl-mediated elimination reaction between the hydroxyl groups of the Schiff base and the chlorine atoms of this compound. acs.orgnih.govacs.orgnih.gov

In a typical procedure, a Schiff base monomer is dissolved in a solvent like DMF with a base such as sodium carbonate, and then refluxed with this compound to yield the Si-oligo(azomethine). acs.orgnih.gov These materials exhibit interesting photophysical and thermal properties. For example, Si-oligo(azomethine)s have shown high thermal stability, withstanding temperatures up to 220°C, and possess relatively low optical band gaps, suggesting potential as semiconductive materials for electronic and optoelectronic devices. nih.govacs.orgnih.govresearchgate.net

Table 2: Properties of Synthesized Oligo(azomethine)s Containing Diethylsilane Units

| Oligomer | Precursors | Thermal Stability (Decomposition Onset) | Char Yield at 1000 °C | Optical Properties | Reference(s) |

| P1-Si | SCH-1, this compound | > 220 °C | 29.45–55.47% range for Si-oligo(azomethine)s | Green emission, potential semiconductor | acs.org, nih.gov, acs.org |

| P2-Si | SCH-2, this compound | > 220 °C | 29.45–55.47% range for Si-oligo(azomethine)s | Green emission, potential semiconductor | acs.org, nih.gov, acs.org |

Advanced Materials Development

The polymers and oligomers derived from this compound are crucial for the development of advanced materials, including specialized coatings and high-performance ceramics.

This compound and its derivatives are effective agents for surface modification, capable of altering the properties of various substrates. chemimpex.com They are used to impart hydrophobicity, improve adhesion, and enhance the durability of surfaces. chemimpex.comgelest.com The fundamental chemistry involves the reaction of the silane with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds. acs.org

One practical application is the surface treatment of natural fibers. This compound has been used to modify radiata pine wood fiber to improve its compatibility with thermoplastic matrices in composites. waikato.ac.nz The treatment leads to coupling between the silane and hydroxyl groups on the wood fiber, which can enhance the strength of composites at low fiber content by increasing the compatibility between the fiber surface and the polymer matrix. waikato.ac.nz Similarly, related dichlorosilanes like dimethyldichlorosilane have been shown to modify the surface of silica (B1680970) nanoparticles, increasing their hydrophobicity and improving the stability of foams for various applications. researchgate.net Organosilanes in general are key components in creating coatings that protect against corrosion and environmental degradation. gelest.comrussoindustrial.ru

Polymer-Derived Ceramics (PDCs) are a class of advanced ceramic materials produced by the pyrolysis of preceramic polymers. encyclopedia.pubwikipedia.org Polysilanes and polysiloxanes, which can be synthesized from this compound, are important precursors in this technology. wikipedia.orgwikipedia.org The pyrolysis of these silicon-based polymers in an inert atmosphere yields ceramic materials such as silicon carbide (SiC) and silicon carbonitride (SiCN). wikipedia.orgescholarship.orgontosight.ai

This route offers significant advantages over traditional ceramic powder processing, as it allows for the fabrication of ceramics in complex shapes, including fibers and coatings. wikipedia.orgmdpi.com this compound has been specifically used in the preparation of polymer-derived SiCN ceramics. escholarship.org The properties of the final ceramic material can be tailored by controlling the composition of the preceramic polymer. wikipedia.org These PDCs are valued for their high-temperature stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace and other demanding environments. encyclopedia.pubaprcomposites.com.au

Silane Coupling Agents in Composite Manufacturing

This compound serves as a crucial intermediate in the synthesis of silane coupling agents, which are instrumental in the manufacturing of high-performance composite materials. chemimpex.comnetascientific.com These agents enhance the interfacial adhesion between dissimilar materials, typically an inorganic filler or reinforcement (like glass, metal, or natural fibers) and an organic polymer matrix. The unique bifunctional nature of silane coupling agents, derived from precursors like this compound, allows them to form a durable chemical bridge at the interface, significantly improving the mechanical and physical properties of the resulting composite.

The fundamental mechanism of action for a silane coupling agent involves a dual-reactivity process. One end of the silane molecule is designed to react with the hydroxyl groups present on the surface of inorganic fillers, while the other end possesses an organofunctional group that is compatible and can co-react with the polymer matrix. This creates a strong and stable connection, transferring stress more effectively from the matrix to the reinforcement.

A notable application involves the direct use of this compound (DCS) for the surface modification of natural fibers in thermoplastic matrix composites. In a detailed study, radiata pine wood fiber was treated with this compound to improve its compatibility with a polyethylene (B3416737) matrix. waikato.ac.nz Nuclear Magnetic Resonance (NMR) analysis provided clear evidence that a chemical coupling occurred, forming ether linkages between the hydroxyl groups on the wood fiber surface and the silane. waikato.ac.nz This chemical bonding is critical for enhancing the interfacial strength between the hydrophilic fiber and the hydrophobic polymer.

The effectiveness of such treatments is often quantified by the resulting mechanical properties of the composite material. The data below, derived from research findings, illustrates the impact of this compound treatment on the strength of wood fiber-polyethylene composites.

Table 1: Effect of this compound (DCS) Treatment on Composite Strength

| Fiber Content (wt%) | Treatment | Relative Strength Improvement (%) |

|---|---|---|

| 5 | This compound (DCS) | ~10% |

| 10 | This compound (DCS) | No significant improvement |

| 20 | This compound (DCS) | No significant improvement |

Data derived from studies on radiata pine fiber in a polyethylene matrix. The strength improvement is relative to composites with untreated fibers. waikato.ac.nz

While this compound itself can be used directly, it is more commonly a precursor for more complex, tailored silane coupling agents. The diethyl substitution on the silicon atom influences the reactivity and the properties of the subsequent coupling agent, such as its thermal stability and the flexibility of the siloxane network formed at the interface. The principles of interfacial coupling demonstrated with this compound are broadly applicable to a wide range of composite systems, including glass fiber-reinforced plastics, mineral-filled elastomers, and advanced dental composites, where robust and durable adhesion is paramount for material performance and longevity. nih.govnih.gov

Advanced Characterization Methodologies for Dichlorodiethylsilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods are fundamental in elucidating the structural features of dichlorodiethylsilane.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organosilicon compounds. wikipedia.org While ¹H and ¹³C NMR provide information about the ethyl groups, ²⁹Si NMR is particularly crucial for directly probing the silicon environment. rsc.org The chemical shift of the silicon-29 (B1244352) nucleus is highly sensitive to its electronic surroundings, offering valuable data on the substituents attached to the silicon atom. huji.ac.il

In this compound, the ²⁹Si nucleus is bonded to two chlorine atoms and two ethyl groups. The electronegative chlorine atoms deshield the silicon nucleus, causing its resonance to appear at a specific chemical shift. For comparison, the ²⁹Si chemical shift of tetramethylsilane (B1202638) (TMS) is used as a reference at 0.0 ppm. rsc.org The chemical shifts for chlorosilanes are influenced by the number of chlorine substituents, with each chlorine atom contributing to a downfield shift. researchgate.net For instance, the ²⁹Si NMR chemical shift for dichlorodimethylsilane (B41323) has been reported, providing a reference point for understanding the electronic effects of alkyl and chloro substituents on the silicon atom. rsc.org

Computational studies using methods like Density Functional Theory (DFT) have become instrumental in predicting and interpreting ²⁹Si NMR chemical shifts. unige.chrsc.org These calculations can accurately model the geometric and electronic structure of organosilanes, aiding in the assignment of experimental spectra. unige.chsemanticscholar.org Factors such as solvent effects and relativistic corrections, particularly for compounds with heavier atoms like chlorine, are important considerations for precise chemical shift predictions. rsc.orgsemanticscholar.org

The analysis of this compound derivatives by ²⁹Si NMR reveals shifts corresponding to the changes in the silicon's chemical environment. For example, the hydrolysis of this compound to form silanols and siloxanes results in significant upfield shifts in the ²⁹Si spectrum, indicative of the replacement of chlorine atoms with less electronegative oxygen atoms. uni-muenchen.de

Table 1: Illustrative ¹H and ²⁹Si NMR Data for Related Silanes

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Dichloromethylsilane chemicalbook.com | ¹H (Si-H) | 5.586 | - | J(A,Si-29) = 224 Hz |

| Dichloromethylsilane chemicalbook.com | ¹H (CH₃) | 0.879 | - | J(B,Si-29) = 8 Hz |

| Dichlorodimethylsilane chemicalbook.com | ¹H | - | - | - |

| Diethylsilane guidechem.com | ¹³C | Predicted | - | - |

| Diethylsilane guidechem.com | ¹H | Predicted | - | - |

| A Dichlorosilane (B8785471) Derivative rsc.org | ²⁹Si | -14.82 (Si-Cl₂) | - | - |

| A Dichlorosilane Derivative rsc.org | ²⁹Si | 7.03 (Si-(CH₃)₃) | - | - |

Fourier Transform Infrared (FTIR) spectroscopy is a vital technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edu In this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its various bonds.

Key vibrational modes for this compound include:

Si-Cl vibrations: The stretching vibrations of the silicon-chlorine bonds are typically observed in the low-frequency region of the infrared spectrum, generally between 425 and 625 cm⁻¹. For compounds with two chlorine atoms, like this compound, two distinct bands may be present in this range. gelest.com For example, the Si-Cl stretching mode in chlorotrimethylsilane (B32843) has been observed at 483 cm⁻¹. mdpi.com

C-H vibrations: The ethyl groups give rise to characteristic C-H stretching and bending vibrations. C-H stretching frequencies for aliphatic groups are typically found in the 2800-3000 cm⁻¹ region. udel.edu

CH₂ and CH₃ vibrations: Bending vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups appear in the 1300-1500 cm⁻¹ range. udel.edu

The FTIR spectrum can also be used to monitor reactions involving this compound. For instance, upon hydrolysis, the disappearance of the Si-Cl bands and the appearance of a broad O-H stretching band around 3200-3400 cm⁻¹ (for silanols) and a strong Si-O-Si stretching band between 1000-1100 cm⁻¹ (for siloxanes) would be observed. gelest.comresearchgate.net

Table 2: Characteristic FTIR Absorption Frequencies for Bonds Relevant to this compound

| Bond | Vibrational Mode | Frequency Range (cm⁻¹) |

| Si-Cl gelest.com | Stretch | 425 - 625 |

| C-H (aliphatic) udel.edu | Stretch | 2800 - 3000 |

| CH₂ udel.edu | Bend | 1420 - 1470 |

| CH₃ udel.edu | Bend | 1340 - 1380 |

| Si-O-Si umd.eduresearchgate.net | Stretch | 1000 - 1100 |

| Si-OH gelest.com | Stretch (H-bonded) | 3200 - 3400 |

| Si-OH gelest.com | Bend | 810 - 950 |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can be used to determine the binding energies of the core level electrons of silicon (Si 2p) and chlorine (Cl 2p). The binding energy of the Si 2p electrons is sensitive to the chemical environment of the silicon atom. lehigh.edu In this compound, the electronegative chlorine atoms withdraw electron density from the silicon atom, resulting in a higher Si 2p binding energy compared to elemental silicon (which is around 99.4 eV). thermofisher.comresearchgate.net The binding energy for silicon in organic silicon compounds is typically around 102 eV. thermofisher.com For silicon in SiO₂, the Si 2p binding energy is approximately 103.5 eV. thermofisher.comresearchgate.net The binding energy of Cl 2p electrons would also be characteristic of a covalent Si-Cl bond.

XPS is particularly useful for studying the surface chemistry of materials treated with this compound, for example, in the formation of silylated surface layers. It can confirm the presence of Si-O bonds on a substrate following the reaction of this compound.

Table 3: Typical Binding Energies for Si 2p in Different Chemical Environments

| Chemical State | Si 2p Binding Energy (eV) |

| Elemental Si thermofisher.comresearchgate.net | ~99.4 - 99.6 |

| Si₃N₄ thermofisher.comresearchgate.net | ~101.7 |

| Organic Si thermofisher.com | ~102 |

| SiO₂ thermofisher.comresearchgate.net | ~103.5 |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for analyzing the products of its reactions.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. youtube.com this compound, being a volatile liquid, can be analyzed by GC to determine its purity and to identify any volatile impurities. The retention time in GC is dependent on the boiling point of the compound and its interaction with the stationary phase of the GC column. youtube.com

A major application related to this compound is the analysis of silylation reactions by GC. nih.gov Silylation is a derivatization technique where a polar functional group (like -OH, -NH, or -SH) is converted into a less polar and more volatile silyl (B83357) ether, silyl amine, or silyl thioether. phenomenex.comresearch-solution.com This makes non-volatile or thermally unstable compounds amenable to GC analysis. researchgate.netsigmaaldrich.com While this compound itself can be used as a silylating agent, more commonly, other silylating agents are used to derivatize analytes for GC analysis. tcichemicals.com

In the context of silylation analysis, a sample containing compounds with active hydrogens is treated with a silylating reagent. The resulting silylated derivatives are then injected into the GC. The separation of the derivatized compounds allows for their identification and quantification, often through coupling the GC with a mass spectrometer (GC-MS). nih.govjmaterenvironsci.com The choice of silylating agent and reaction conditions is crucial for achieving complete derivatization. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers derived from this compound, such as poly(diethylsilylene). oxinst.com This method separates molecules based on their hydrodynamic volume in solution. malvernpanalytical.com

In a typical GPC analysis of poly(diethylsilylene), the polymer is dissolved in a suitable solvent like toluene (B28343) and passed through a column packed with porous gel. scienceasia.org Larger polymer chains elute first, followed by smaller chains that can penetrate the pores of the gel more effectively. The elution profile is monitored by a detector, commonly a refractive index (RI) detector, and the molecular weight is determined by calibrating the system with known standards, such as polystyrene. scienceasia.orgshimadzu.com

The key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. oxinst.com The reaction conditions during the synthesis of poly(diethylsilylene), such as reaction time and temperature, significantly influence these parameters. For instance, the Wurtz coupling reaction of diethyldichlorosilane often yields a mixture of high molecular weight polymer and lower molecular weight oligomers. scienceasia.org

Table 1: Representative GPC Data for Polysiloxanes

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Intrinsic Viscosity (dL/g) | Hydrodynamic Radius (nm) |

|---|---|---|---|---|---|

| Polysiloxane A | 35,000 | 70,000 | 2.0 | 0.45 | 12.5 |

| Polysiloxane B | 50,000 | 55,000 | 1.1 | 0.60 | 18.0 |

| Polysiloxane C | 42,000 | 88,200 | 2.1 | 0.52 | 15.3 |

This table presents hypothetical data based on typical values for polysiloxanes to illustrate the type of information obtained from GPC analysis. Actual values for poly(diethylsilylene) would depend on specific synthesis conditions.

Microscopic and Morphological Characterization

Microscopic techniques are vital for visualizing the surface and internal structure of materials derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography and morphology of polymers. pressbooks.pubazom.com In this technique, a focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that are used to create an image. tescan-analytics.com SEM can reveal details about surface texture, porosity, and the distribution of different phases in a material. pressbooks.pubazom.com For instance, in polymer blends or composites derived from this compound, SEM can be used to assess the dispersion of fillers or the morphology of different polymer domains. azom.com The interpretation of SEM images involves analyzing features such as particle size and shape, surface roughness, and the presence of any defects. pressbooks.pub

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the characterization of the internal structure of materials. fraunhofer.denih.gov In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the resulting image reveals details about the material's morphology, crystalline structure, and the arrangement of atoms. fraunhofer.deyoutube.com For polymers derived from this compound, TEM can be used to visualize crystalline domains, nanostructures, and the distribution of nanoparticles within a polymer matrix. nih.govresearchgate.net Low-dose high-resolution TEM is particularly useful for analyzing the molecular and supramolecular packing of crystalline polymers, revealing details such as lattice fringes. fraunhofer.de

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface. icspicorp.comspectraresearch.com It is particularly well-suited for characterizing the surface of polymer films and coatings. oxinst.com AFM can be used to measure surface roughness with high precision, identify different phases in a polymer blend based on variations in mechanical properties, and visualize the arrangement of individual polymer chains. icspicorp.comresearchgate.net For instance, high-speed AFM has been used to observe the transitions of poly(diethylsiloxane) through its solid, liquid, and liquid crystal states as the temperature changes. bruker.com The technique can provide quantitative data on surface features, such as the root mean square (RMS) roughness and the average roughness (Ra). nih.gov

Table 2: Example of AFM Surface Roughness Data for a Polymer Film

| Analysis Area | RMS Roughness (nm) | Ra (nm) |

|---|---|---|

| Region 1 | 20.3 | 16.1 |

| Region 2 | 26.5 | 21.2 |

| Region 3 | 22.8 | 18.5 |

This table presents hypothetical data to illustrate the type of surface roughness information that can be obtained from AFM analysis.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the effect of heat on the properties of materials derived from this compound, providing information on their thermal stability and decomposition behavior.

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. polymerinnovationblog.com This analysis is crucial for determining the thermal stability and decomposition profile of polymers. setaramsolutions.com A TGA thermogram plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key parameters obtained from a TGA curve. setaramsolutions.com For polymers derived from this compound, TGA can be used to assess their stability at elevated temperatures and to study the kinetics of their thermal degradation. polymerinnovationblog.comscirp.org The thermal stability of polysiloxanes, for example, is influenced by their molecular weight, with different degradation mechanisms dominating at different molecular weight ranges.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(diethylsilylene) |

| Toluene |

| Polystyrene |

| Poly(methyloctadecylsilane) |

| Poly(dimethylsiloxane) |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. youtube.commeasurlabs.com A DSC experiment involves heating or cooling a sample and a reference at a controlled rate and measuring the difference in heat flow required to maintain both at the same temperature. measurlabs.com This analysis provides quantitative information on various thermal events, such as melting (T_m), crystallization (T_c), and glass transitions (T_g). gatech.edusigmaaldrich.com

For this compound and its derivatives, particularly polymeric forms like poly(diethylsilylene), DSC is instrumental in determining their thermal stability and processing window. The thermogram, a plot of heat flow versus temperature, reveals endothermic peaks corresponding to melting and exothermic peaks for crystallization. researchgate.netsemanticscholar.org The glass transition, which is a characteristic of amorphous or semi-crystalline polymers, appears as a step-like change in the baseline of the DSC curve. sigmaaldrich.com

Table 1: Illustrative Thermal Properties of Polysilane Derivatives Determined by DSC

| Polymer Derivative | Thermal Transition | Temperature (°C) | Reference |

| Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl propane) copolymer (ABA-A) | Melting Range | 85-140 | researchgate.net |

| Poly(silylene diethynylbenzene)-b-poly(silylene dipropargyloxy diphenyl ether) copolymer (ABA-O) | Melting Range | 70-125 | researchgate.net |

| Poly(di-n-hexylsilane) | Mesophase Transition | > 42 | libretexts.org |

This table presents data for derivatives as specific thermograms for this compound are not publicly available.

X-ray Diffraction (XRD)

X-ray Diffraction is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and physical properties of a material. youtube.comnist.gov The technique is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that acts as a fingerprint for its atomic arrangement. nist.gov

Table 2: Representative Crystallographic Data for a Silyl-Bridged Ferrocenophane Derivative

| Parameter | Value | Reference |

| Crystal System | Monoclinic | sigmaaldrich.com |

| Space Group | C2/c | sigmaaldrich.com |

| a (Å) | 15.275(2) | sigmaaldrich.com |

| b (Å) | 9.0869(4) | sigmaaldrich.com |

| c (Å) | 22.363(2) | sigmaaldrich.com |

| β (°) | 95.814(5) | sigmaaldrich.com |

| Silicon Bridgehead Angle (°) | 100.7(1) | sigmaaldrich.com |

This table showcases data for a derivative of this compound to illustrate the type of information obtained from XRD analysis.

Powder X-ray Diffraction (PXRD) is extensively used for the phase identification of polycrystalline materials. By comparing the experimental diffraction pattern to a database of known patterns, the crystalline phases present in a sample can be identified. nist.gov This is particularly relevant for the polymeric derivatives of this compound, where different processing conditions can lead to various crystalline forms or a mixture of crystalline and amorphous regions. semanticscholar.org

Furthermore, the width of the diffraction peaks in an XRD pattern is inversely related to the size of the crystalline domains, or crystallites. The Scherrer equation is a formula used to calculate the average crystallite size from the full width at half maximum (FWHM) of a diffraction peak. csic.es This analysis is critical for understanding the microstructure of materials, as crystallite size can significantly influence their mechanical and physical properties. For instance, in polysilane/C60-based solar cells, XRD is used to estimate the crystallite sizes of the components, which can impact device efficiency.

Table 3: Example of Crystallite Size Calculation for a Polysilane Derivative using XRD

| Material | Bragg Angle (2θ) | FWHM (β) | Calculated Crystallite Size (D) | Reference |

| DMPS in CuPc:DMPS:C60 thin film | Specific to material | Measured from XRD pattern | ~15 nm (Illustrative) |

Note: The crystallite size is an estimation and can be influenced by factors such as lattice strain. The value provided is for illustrative purposes based on reported studies of similar materials.

Computational and Theoretical Studies of Dichlorodiethylsilane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to model the electronic structure of molecules. acs.org These calculations can predict molecular geometries, energies, and various spectroscopic properties, offering a fundamental understanding of chemical reactivity. wayne.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. numberanalytics.com It is particularly effective for studying the mechanisms of complex chemical reactions. nih.gov DFT calculations focus on the electron density of a molecule to determine its energy and other properties, making it possible to map out the entire energy landscape of a reaction. numberanalytics.com

This approach involves locating the stable molecules (reactants and products) and, crucially, the high-energy transition states that connect them on a potential energy surface. numberanalytics.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For organosilicon compounds like dichlorodiethylsilane, DFT is instrumental in elucidating reaction pathways. For instance, in the hydrolysis of this compound, where Si-Cl bonds are broken and Si-O bonds are formed, DFT simulations can predict the most likely sequence of events. These calculations can model the step-by-step process, including the initial attack of a water molecule, the formation of intermediates such as diethylsilanediol (B1587089), and the subsequent polymerization steps that lead to the formation of Si-O-Si linkages.

Theoretical studies on similar chlorosilanes reacting on silicon surfaces have demonstrated the power of DFT in this area. For example, first-principles calculations have been used to investigate the adsorption behaviors of molecules like dichlorosilane (B8785471) (SiH₂Cl₂) and trichlorosilane (B8805176) (SiHCl₃) on a silicon surface. nih.gov These studies show that the molecules can bond with the surface and even dissociate, with DFT calculations revealing the most stable adsorption sites and the nature of the chemical bonds formed. nih.gov Such computational studies provide a detailed, atom-level understanding of surface reactions that are critical in processes like chemical vapor deposition. utoronto.ca

The insights gained from DFT calculations include:

Reaction Pathway Analysis : Identifying the most energetically favorable route from reactants to products. utoronto.ca

Transition State Characterization : Determining the geometry and energy of the highest point on the reaction pathway, which governs the reaction rate.

Thermodynamic Data : Calculating the heats of formation and reaction energies for the species involved. wayne.edu

By applying these methods to this compound, chemists can gain a predictive understanding of its reactivity with various nucleophiles, its polymerization behavior, and its interaction with surfaces, guiding experimental work and process optimization.

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing how atomic orbitals on individual atoms combine to form molecular orbitals that extend over the entire molecule. mdpi-res.commdpi.com These molecular orbitals have distinct energy levels, and their occupancy by electrons determines the molecule's electronic properties and reactivity. rsc.org

A key concept in MO theory is the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. nih.gov Chemical reactions are often governed by the interaction between the HOMO of one molecule (the electron donor) and the LUMO of another (the electron acceptor). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.

In the context of silicon chemistry, MO theory helps to explain the bonding and reactivity of compounds like chlorosilanes. google.com For this compound, the silicon atom is bonded to two electronegative chlorine atoms and two ethyl groups. The highly electronegative chlorine atoms withdraw electron density from the silicon atom, significantly lowering the energy of its LUMO. This makes the silicon center highly electrophilic and susceptible to attack by nucleophiles.

MO analysis of this compound would show:

A LUMO that is primarily localized on the silicon atom, with significant contributions from the Si-Cl antibonding orbitals. This low-energy LUMO readily accepts electrons from incoming nucleophiles, initiating a substitution reaction.